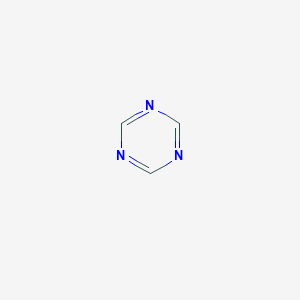
1,3,5-Triazine
Cat. No. B166579
Key on ui cas rn:
290-87-9
M. Wt: 81.08 g/mol
InChI Key: JIHQDMXYYFUGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06136826
Procedure details


1.04 g of 1,3,5-triazine was added to a solution of 3.7 g of methyl 3-hydrazinobenzoate hydrochloride in 20 ml of ethanol. The mixture was refluxed by heating, for 3 hours. The reaction mixture was allowed to cool and mixed with chloroform. The resulting insolubles were removed by filtration. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluant: methylene chloride/methanol=100/0 to 100/1) and then subjected to crystallization from diisopropyl ether. The crystals were collected by filtration to obtain 2.0 g of methyl 3-(1,2,4-triazol-1-yl)benzoate as colorless needle-like crystals.




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[N:5][CH:4]=[N:3][CH:2]=1.Cl.N([C:10]1[CH:11]=[C:12]([CH:17]=C[CH:19]=1)[C:13]([O:15][CH3:16])=[O:14])N.C(Cl)(Cl)Cl>C(O)C>[N:5]1([C:6]2[CH:17]=[C:12]([CH:11]=[CH:10][CH:19]=2)[C:13]([O:15][CH3:16])=[O:14])[CH:4]=[N:3][CH:2]=[N:1]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CN=C1
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N(N)C=1C=C(C(=O)OC)C=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating, for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting insolubles were removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (eluant: methylene chloride/methanol=100/0 to 100/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to crystallization from diisopropyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CN=C1)C=1C=C(C(=O)OC)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
